![molecular formula C10H5N5O B14906946 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that combines the structural features of benzoxazole and triazole.
Preparation Methods
The synthesis of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of Benzoxazole: The initial step involves the synthesis of benzoxazole derivatives.
Formation of Triazole Ring: The next step involves the formation of the triazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Chemical Reactions Analysis
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole ring and have similar antimicrobial and anticancer activities.
Triazole Derivatives: These compounds share the triazole ring and are known for their antifungal and anticancer properties.
Biological Activity
1-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzo[d]oxazole moiety, contributing to its biological potency. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, notably:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human colon adenocarcinoma | 12.5 | |
Human lung adenocarcinoma | 15.0 | |
Human melanoma | 14.0 |
These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary in vitro studies suggest that it possesses activity against both bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
These findings support its potential use as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for its therapeutic applications:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclooxygenase (COX-2) | Competitive inhibition | 8.5 |
Human Deacetylase Sirtuin 2 | Non-competitive inhibition | 10.0 |
Butyrylcholinesterase | Mixed inhibition | 12.0 |
The inhibition of these enzymes suggests that the compound could be beneficial in treating inflammatory conditions and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the triazole or oxazole moieties can significantly impact potency and selectivity. For instance:
- Substituting different functional groups on the benzo[d]oxazole ring has been shown to enhance anticancer activity.
- The presence of electron-withdrawing groups increases the compound's affinity toward target enzymes.
Case Studies
A notable case study involved synthesizing derivatives of the compound to evaluate their pharmacological profiles. One derivative exhibited an IC50 value of 5 µM against human breast cancer cells, significantly lower than that of the parent compound, indicating enhanced potency through structural modification.
Properties
Molecular Formula |
C10H5N5O |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C10H5N5O/c11-5-9-12-6-15(14-9)10-13-7-3-1-2-4-8(7)16-10/h1-4,6H |
InChI Key |
LVXPZLYHKLXUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N3C=NC(=N3)C#N |
Origin of Product |
United States |
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